molecular formula C21H36ClNO3 B2416957 1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride CAS No. 1351643-45-2

1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride

Cat. No.: B2416957
CAS No.: 1351643-45-2
M. Wt: 385.97
InChI Key: VSDUFIVINUELSD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with dimethyl groups, an ethoxy linkage, and a phenoxy group with an isopropyl substituent, making it a complex molecule with diverse chemical properties.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethylpiperidine, 4-isopropylphenol, and ethylene oxide.

    Step 1: The 3,5-dimethylpiperidine is reacted with ethylene oxide under basic conditions to form 1-(3,5-dimethylpiperidin-1-yl)ethanol.

    Step 2: The intermediate is then reacted with 4-isopropylphenol in the presence of a strong base like sodium hydride to form the ether linkage, yielding 1-(3,5-dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol.

    Step 3: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or modified piperidine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under different chemical conditions.

Biology and Medicine:

  • Potential applications in drug development due to its structural features that may interact with biological targets.
  • Investigated for its pharmacological properties, including potential as a therapeutic agent.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • May serve as an intermediate in the synthesis of agrochemicals or other industrial products.

Mechanism of Action

The mechanism by which 1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The piperidine ring and phenoxy group are likely involved in binding to these targets, influencing biological pathways and cellular responses.

Comparison with Similar Compounds

    1-(3,5-Dimethylpiperidin-1-yl)-3-(2-phenoxy)propan-2-ol hydrochloride: Lacks the isopropyl group, potentially altering its pharmacological profile.

    1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-methylphenoxy)ethoxy)propan-2-ol hydrochloride: Contains a methyl group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.

Uniqueness:

  • The presence of the isopropyl group in 1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride may enhance its lipophilicity and binding affinity to certain biological targets, making it a unique candidate for specific applications in medicinal chemistry.

Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-3-[2-(4-propan-2-ylphenoxy)ethoxy]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO3.ClH/c1-16(2)19-5-7-21(8-6-19)25-10-9-24-15-20(23)14-22-12-17(3)11-18(4)13-22;/h5-8,16-18,20,23H,9-15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDUFIVINUELSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COCCOC2=CC=C(C=C2)C(C)C)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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